molecular formula C7H13N3O B8708069 2-ethyl-5-(methoxymethyl)pyrazol-3-amine

2-ethyl-5-(methoxymethyl)pyrazol-3-amine

Cat. No. B8708069
M. Wt: 155.20 g/mol
InChI Key: HIXLFFGRKNUOBU-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

To a 25 mL round bottom was added 4-(methyloxy)-3-oxobutanenitrile (500 mg, 4.42 mmol), ethyl hydrazine (655 mg, 4.42 mmol), and 2 M HCl (2.210 mL, 4.42 mmol) in ethanol (10 mL). The reaction mixture was stirred at the room temperature overnight. The reaction mixture was then evaporated and pardoned between 20 mL of ethyl acetate and 20 mL of 1 M Na2CO3. The organic layer was washed with brine, filtered and evaporated to obtain 1-ethyl-3-[(methyloxy)methyl]-1H-pyrazol-5-amine (450 mg, 2.465 mmol, 55.8% yield) as a yellow oil. The product was used in the next step without further purification. LCMS (M+H)+=156.1; 1H NMR (400 MHz, DMSO-d6) ppm 1.20 (t, J=7.20 Hz, 3 H) 3.19 (s, 3 H) 3.82 (q, J=7.33 Hz, 2 H) 4.11 (s, 2 H) 5.11 (s, 2 H) 5.22 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
655 mg
Type
reactant
Reaction Step One
Name
Quantity
2.21 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]#[N:7].[CH2:9]([NH:11][NH2:12])[CH3:10].Cl>C(O)C>[CH2:9]([N:11]1[C:6]([NH2:7])=[CH:5][C:4]([CH2:3][O:2][CH3:1])=[N:12]1)[CH3:10]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COCC(CC#N)=O
Name
Quantity
655 mg
Type
reactant
Smiles
C(C)NN
Name
Quantity
2.21 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at the room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
WASH
Type
WASH
Details
The organic layer was washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1N=C(C=C1N)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.465 mmol
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 55.8%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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